N,N'-bis(3-bromophenyl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form new amide compounds, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE exerts its effects involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-SULPHANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its mercury chelating properties.
BENZENE-1,3,5-TRICARBOXAMIDE: Used in supramolecular chemistry for its self-assembly properties.
Uniqueness
N1,N3-BIS(3-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its bromine substituents, which provide distinct reactivity and potential for forming diverse chemical structures .
Properties
Molecular Formula |
C20H14Br2N2O2 |
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Molecular Weight |
474.1 g/mol |
IUPAC Name |
1-N,3-N-bis(3-bromophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H14Br2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
GRTGTPTXMZBUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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